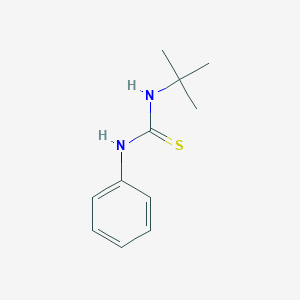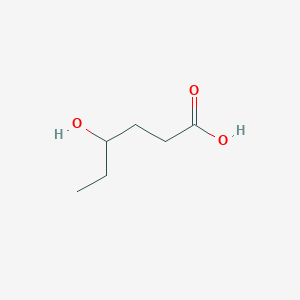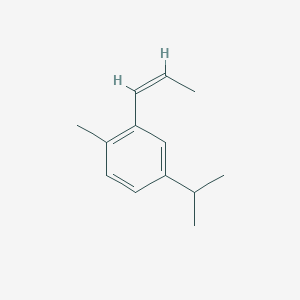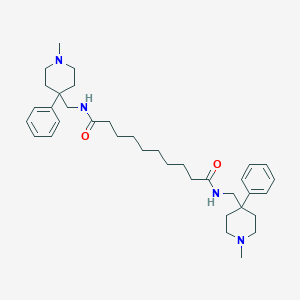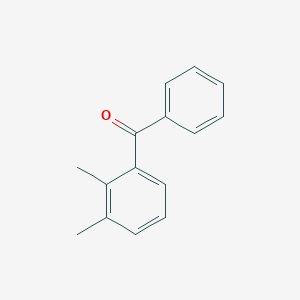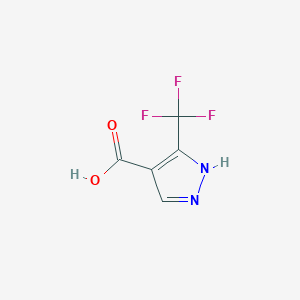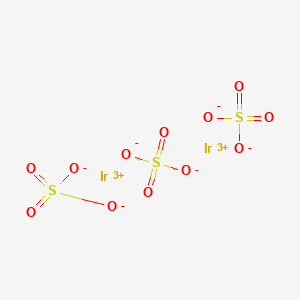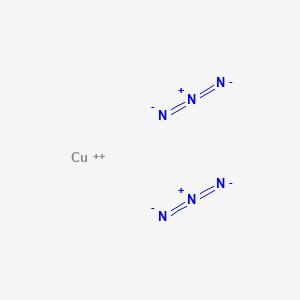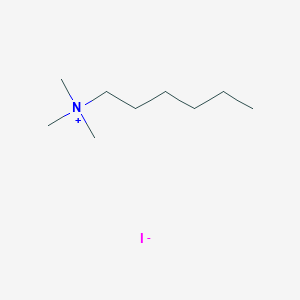
Hexyltrimethylammonium iodide
Vue d'ensemble
Description
Hexyltrimethylammonium iodide is a chemical compound with the molecular formula C9H22IN . It is a type of quaternary ammonium compound, which are salts of quaternary ammonium cations .
Synthesis Analysis
While specific synthesis methods for Hexyltrimethylammonium iodide were not found in the search results, it is known that quaternary ammonium compounds can be synthesized through various methods. For instance, one common method involves the reaction of a tertiary amine with an alkyl halide .
Molecular Structure Analysis
The molecular structure of Hexyltrimethylammonium iodide consists of a hexyl group (a six-carbon chain) and a trimethylammonium group (a nitrogen atom bonded to three methyl groups and carrying a positive charge), along with an iodide ion . The InChI string for this compound is InChI=1S/C9H22N.HI/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Hexyltrimethylammonium iodide include a molecular weight of 271.18 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 271.07970 g/mol .
Applications De Recherche Scientifique
Muscarinic Partial Agonists and Pupil Size
Pentanoylcholine iodide and n-hexyltrimethylammonium bromide were studied for their muscarinic partial agonist effects in rabbit sphincter pupillae muscle and intestinal smooth muscles, indicating potential applications in ocular pharmacology (Terashima, Takayanagi, & Ohashi, 1982).
Antimicrobial Agent in Nanocellulose Tri-Iodide
Quaternized nanocellulose triiodide, created using a process involving hexyltrimethylammonium derivatives, was investigated for its antimicrobial properties, indicating applications in biomedical and water purification processes (Bansal et al., 2021).
Nanorod Formation Inhibition
Studies on gold nanorod formation have shown that iodide impurities in cetyltrimethylammonium bromide (CTAB) can inhibit nanorod growth, impacting the reproducibility of gold nanorod synthesis in different laboratories (Smith, Miller, & Korgel, 2009).
Magnetic Hydroxyapatite Nanocomposite for Imaging and Drug Delivery
The use of cetyltrimethylammonium bromide (CTAB) in the hydrothermal preparation of magnetic hydroxyapatite nanocomposites suggests applications in modern medicine, including tissue engineering, imaging, and drug delivery (Kermanian, Naghibi, & Sadighian, 2020).
Ceramic Membrane Reactor for Hydrogen Production
In a study exploring the thermochemical production of hydrogen, hexyltrimethoxysilane was used for depositing a silica layer on porous alumina ceramic support tubes. This research highlights the potential of such materials in enhancing the efficiency of thermochemical processes (Myagmarjav, Tanaka, Nomura, & Kubo, 2019).
Gold Nanorod Synthesis
The synthesis of gold nanorods using CTAB as a surfactant and silver salts as additives demonstrated a relationship between iodide impurities and the optimal concentration of silver required for maximizing nanorod yield, offering insights into the nanomaterial synthesis process (Jessl et al., 2018).
Removal of Chromates and Iodides
Organo-modified zeolitic materials, modified by hexadecyltrimethylammonium bromide (HDTMA-Br), were investigated for their effectiveness in removing chromates and iodides from aqueous solutions, suggesting environmental remediation applications (Warchoł, Misaelides, Petrus, & Zamboulis, 2006).
Orientations Futures
While specific future directions for Hexyltrimethylammonium iodide were not found in the search results, there are untapped opportunities in the field of materials science for iodine clocks, which involve the dynamic removal of iodine from chemical systems . This could potentially be relevant for compounds like Hexyltrimethylammonium iodide.
Propriétés
IUPAC Name |
hexyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N.HI/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRVSIYVKVCGEW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16208-27-8 (Parent) | |
| Record name | Ammonium, hexyltrimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50934023 | |
| Record name | N,N,N-Trimethylhexan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyltrimethylammonium iodide | |
CAS RN |
15066-77-0 | |
| Record name | 1-Hexanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15066-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, hexyltrimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethylhexan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



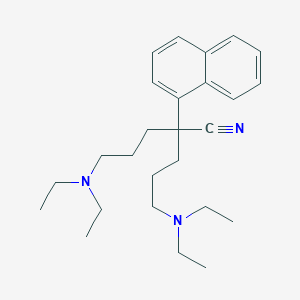
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)
